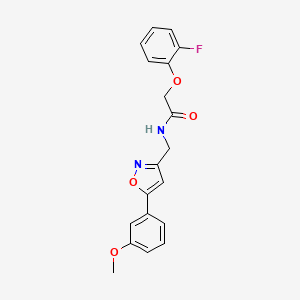
2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide" is a synthetic molecule that appears to be related to various research areas, including flavoring substances, carcinogenicity studies, antiviral activities, hypoglycemic activity, and antimicrobial activity. The structure of the compound suggests it contains a fluorophenoxy group, an isoxazole ring, and a methoxyphenyl group, which are common in medicinal chemistry for their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of isoxazole rings, attachment of various substituents, and the formation of acetamide linkages. For instance, the synthesis of 2-alkoxyimino-N-(2-isoxazolin-3-ylmethyl)acetamides involves specific structural modifications to enhance antiviral activity against the influenza virus . Similarly, the synthesis of 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives is achieved through a multi-step process, resulting in compounds with significant hypoglycemic activity .
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups that are known to influence biological activity. The presence of a fluorophenoxy group can affect the compound's binding affinity to biological targets, while the isoxazole ring is a common motif in drug design due to its stability and bioisosteric properties. The methoxyphenyl group can modulate the lipophilicity and electronic properties of the molecule, potentially affecting its pharmacokinetic profile.
Chemical Reactions Analysis
Chemical reactions involving similar compounds include the formation of isoxazole rings, which can be achieved through cyclization reactions, and the introduction of various substituents to modify the compound's biological activity. For example, the introduction of an alkoxyimino group has been shown to enhance antiviral activity . The metabolic demethylation of methoxy groups, as seen in the carcinogenicity study of N-(1-methoxy-2-fluorenyl)acetamide, can lead to the formation of hydroxylated metabolites with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and overall molecular structure. The presence of a fluorine atom can increase the compound's stability and resistance to metabolic degradation. The methoxy group can increase the compound's solubility in organic solvents, while the isoxazole ring can contribute to the compound's rigidity and affect its binding to biological targets. These properties are crucial in determining the compound's suitability for use as a pharmaceutical agent, flavoring substance, or in other applications.
Aplicaciones Científicas De Investigación
Antipsychotic Potential and Receptor Interactions
One study discusses a compound with a somewhat related structure, "2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide," which exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a common target for antipsychotic drugs. This suggests potential applications in developing new antipsychotic medications with unique mechanisms of action (Wise et al., 1987).
VEGF-A Inhibition for Antiproliferative Effects
Another study on "2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides" explored their in vitro cytotoxicity and their potential to inhibit VEGF-A, a key factor in angiogenesis. This indicates the compound's possible use in cancer research, particularly in studying the inhibition of tumor growth and proliferation (Prashanth et al., 2014).
Radioligand Development for PET Imaging
Research on "N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide" highlighted its potential as a radioligand for peripheral benzodiazepine receptors, useful in positron emission tomography (PET) imaging. This application is crucial in neurology and pharmacology for visualizing and quantifying biological processes at the molecular level (Zhang et al., 2003).
Metabolic Studies and Environmental Impacts
A study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes could provide a model for understanding how similar compounds, including "2-(2-fluorophenoxy)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide," are metabolized in biological systems. This research is essential for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-15-6-4-5-13(9-15)18-10-14(22-26-18)11-21-19(23)12-25-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJAFNVXGQYSMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

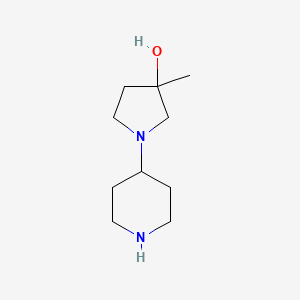
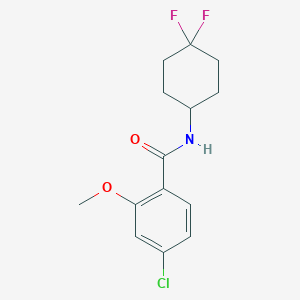

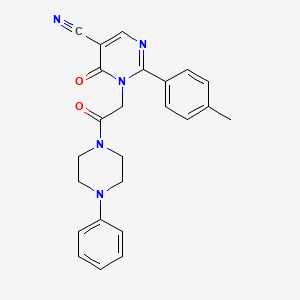
![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)

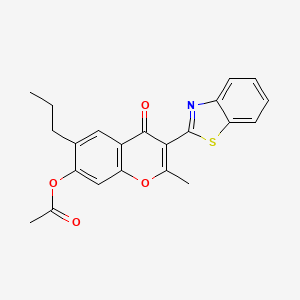
![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)
![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)
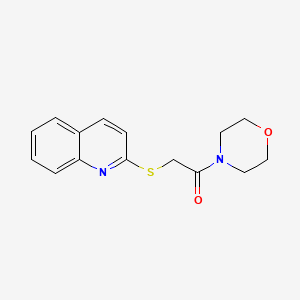
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)
![N-cyclopropyl-1-[6-({2-[(3,5-difluorophenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516468.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2516471.png)